Macrocarpal L

Vue d'ensemble

Description

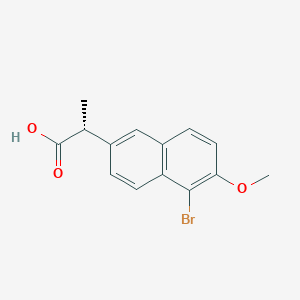

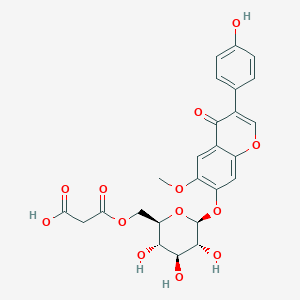

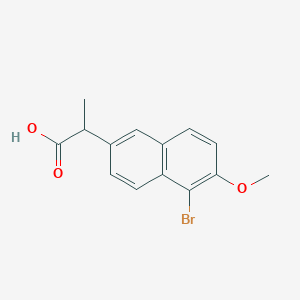

Macrocarpal L is a sesquiterpenoid . It is structurally characterized by isopentyl phioroglucinol dialdehyde fused to various sesquiterpene skeletons .

Synthesis Analysis

The first stereoselective total synthesis of macrocarpal-C, which is structurally similar to Macrocarpal L, has been described . The synthesis involved an efficient coupling of the aromatic side-chain unit with enone, prepared from commercially available and inexpensive (+)-3-carene . The ZnCl_2 mediated coupling reaction of the side-chain unit with silyl dienol ether gave the desired products .Molecular Structure Analysis

The molecular formula of Macrocarpal L is C28H40O6 . The InChI and SMILES strings provide a textual representation of the molecule structure .Physical And Chemical Properties Analysis

Macrocarpal L has a molecular weight of 472.6 g/mol . It has 4 hydrogen bond donors and 6 hydrogen bond acceptors . Its XLogP3-AA is 6.4 .Applications De Recherche Scientifique

Antibacterial Applications

Macrocarpal L: has been identified as a potent antibacterial agent. Studies have shown that compounds like Macrocarpal A, isolated from Eucalyptus macrocarpa , exhibit significant antibacterial properties . This suggests that Macrocarpal L could be effective against a range of bacterial strains, potentially offering a new avenue for the development of antibacterial treatments.

HIV-RTase Inhibition

Research indicates that macrocarpals exhibit inhibitory activity against HIV-RTase (HIV Reverse Transcriptase) . This enzyme is crucial for the replication of HIV, and its inhibition is a key target in the treatment of HIV/AIDS. Macrocarpal L’s potential in this area could lead to new treatments for HIV infection.

Aldose Reductase Inhibition

Macrocarpals have been studied for their ability to inhibit aldose reductase . This enzyme plays a role in the development of diabetic complications, and its inhibition is considered beneficial for patients with diabetes. Macrocarpal L could contribute to the management of diabetic conditions through this mechanism.

Glucosyltransferase Inhibition

The inhibition of glucosyltransferase by macrocarpals suggests a role in dental health, as this enzyme is involved in the formation of dental plaque . Macrocarpal L could be used in dental care products to prevent tooth decay and improve oral hygiene.

Antimicrobial Compounds Isolation

Macrocarpal L can be isolated as an antimicrobial compound from various sources, including plants and insects . This application is crucial for the discovery of new antimicrobial agents that can be used to combat resistant strains of microorganisms.

Synthetic Chemistry

Macrocarpal L is of interest in synthetic chemistry for the development of new synthetic methodologies. The complex structure of macrocarpals, which includes multiple ring systems, presents a challenge and an opportunity for synthetic chemists to explore new synthetic routes and reactions .

Structural Analysis

The structural elucidation of macrocarpals like Macrocarpal L is significant in the field of organic chemistry. Advanced techniques such as X-ray crystallography are used to determine the structure of these compounds, which is essential for understanding their biological activity and for the design of analogs with improved properties .

Natural Product Chemistry

Macrocarpal L, as a natural product, is part of the broader study of compounds derived from natural sources. Its isolation and characterization contribute to the understanding of the chemical diversity found in nature and the potential uses of these compounds in various applications .

Mécanisme D'action

Target of Action

Macrocarpal L, like other macrocarpals, is known to exhibit several biological activities such as antibacterial activity, inhibitory activity of HIV-RTase, aldose reductase, and glucosyltransferase . .

Mode of Action

Macrocarpal C has been found to increase the permeability of the fungal membrane, increase the production of intracellular reactive oxygen species (ROS), and induce apoptosis as a consequence of DNA fragmentation . It’s plausible that Macrocarpal L may exhibit a similar mode of action, but this needs to be confirmed with further studies.

Biochemical Pathways

For instance, Macrocarpal C is known to affect the fungal membrane permeability and ROS production pathways

Result of Action

Based on studies on similar compounds like macrocarpal c, it can be hypothesized that macrocarpal l may cause an increase in membrane permeability, an increase in the production of intracellular ros, and the induction of apoptosis These effects could potentially contribute to its biological activities

Propriétés

IUPAC Name |

5-[(1R)-1-[(1aS,3aS,4S,7R,7aR,7bS)-7-hydroxy-1,1,3a,7-tetramethyl-1a,2,3,4,5,6,7a,7b-octahydrocyclopropa[a]naphthalen-4-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40O6/c1-14(2)11-15(20-23(32)16(12-29)22(31)17(13-30)24(20)33)18-8-10-28(6,34)25-21-19(26(21,3)4)7-9-27(18,25)5/h12-15,18-19,21,25,31-34H,7-11H2,1-6H3/t15-,18+,19+,21+,25-,27+,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWFSHYBHNVCQPE-XRTAJGAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1CCC(C2C1(CCC3C2C3(C)C)C)(C)O)C4=C(C(=C(C(=C4O)C=O)O)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]([C@@H]1CC[C@@]([C@H]2[C@]1(CC[C@H]3[C@@H]2C3(C)C)C)(C)O)C4=C(C(=C(C(=C4O)C=O)O)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Macrocarpal L | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one](/img/structure/B139393.png)

![2-t-Butyl-5-propyl-[1,3]dioxolan-4-one](/img/structure/B139400.png)

![4-(8-Hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)benzonitrile](/img/structure/B139406.png)

amino}benzoate](/img/structure/B139408.png)